molecular formula C21H14ClNO B2999853 3-(4-Chlorophenyl)-2-phenoxyquinoline CAS No. 339103-61-6

3-(4-Chlorophenyl)-2-phenoxyquinoline

Cat. No.: B2999853
CAS No.: 339103-61-6
M. Wt: 331.8
InChI Key: NXZICUUOXQWLOT-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-2-phenoxyquinoline is a chemical compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-2-phenoxyquinoline typically involves the reaction of 4-chlorobenzaldehyde with 2-phenoxyaniline in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or acetic acid. The resulting intermediate is then cyclized to form the quinoline ring system. The overall reaction can be summarized as follows:

    Step 1: Condensation of 4-chlorobenzaldehyde with 2-phenoxyaniline.

    Step 2: Cyclization of the intermediate to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-2-phenoxyquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction of the compound can lead to the formation of dihydroquinoline derivatives.

    Substitution: The chloro group in the 4-chlorophenyl moiety can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Medicine: Research has indicated its potential use in the treatment of diseases such as cancer and infectious diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as fluorescence and conductivity.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-2-phenoxyquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of these targets by binding to their active sites or allosteric sites, thereby modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)-2-phenylquinoline: Similar structure but lacks the phenoxy group.

    2-Phenoxyquinoline: Lacks the 4-chlorophenyl group.

    4-Chlorophenylquinoline: Lacks the phenoxy group.

Uniqueness

3-(4-Chlorophenyl)-2-phenoxyquinoline is unique due to the presence of both the 4-chlorophenyl and phenoxy groups, which contribute to its distinct chemical and biological properties. The combination of these groups enhances its potential as a versatile compound for various applications.

Properties

IUPAC Name

3-(4-chlorophenyl)-2-phenoxyquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClNO/c22-17-12-10-15(11-13-17)19-14-16-6-4-5-9-20(16)23-21(19)24-18-7-2-1-3-8-18/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXZICUUOXQWLOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=NC3=CC=CC=C3C=C2C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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